molecular formula C4H3ClN2S B3055117 6-Chloropyrimidine-2(1H)-thione CAS No. 63096-74-2

6-Chloropyrimidine-2(1H)-thione

Cat. No.: B3055117
CAS No.: 63096-74-2
M. Wt: 146.6 g/mol
InChI Key: BJNZCLXGKOQOEV-UHFFFAOYSA-N
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Description

6-Chloropyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a chlorine atom at the 6th position and a thione group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrimidine-2(1H)-thione typically involves the chlorination of pyrimidine-2-thione. One common method includes the reaction of pyrimidine-2-thione with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 6th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyrimidine-2(1H)-thione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 6-aminopyrimidine-2(1H)-thione or 6-thiopyrimidine-2(1H)-thione can be formed.

    Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.

    Reduction Products: Thiols are the primary products of reduction reactions.

Scientific Research Applications

6-Chloropyrimidine-2(1H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 6-Chloropyrimidine-2(1H)-thione and its derivatives involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific derivative and its application.

Comparison with Similar Compounds

    6-Bromopyrimidine-2(1H)-thione: Similar structure with a bromine atom instead of chlorine.

    2-Mercaptopyrimidine: Contains a thiol group instead of a thione group.

    6-Chloropyrimidine: Lacks the thione group at the 2nd position.

Uniqueness: 6-Chloropyrimidine-2(1H)-thione is unique due to the presence of both a chlorine atom and a thione group, which confer distinct reactivity and properties

Biological Activity

6-Chloropyrimidine-2(1H)-thione is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a pyrimidine ring with a chlorine atom at the 6-position and a thione group at the 2-position, contributing to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C4H3ClN2S
  • Molecular Weight : 162.6 g/mol

The presence of the thione functional group enhances its reactivity and ability to interact with various biological targets. Its structural features suggest potential interactions with enzymes and receptors, which could modulate their activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties :
    • Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .
  • Enzyme Inhibition :
    • The compound has been evaluated for its role as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in disease processes, which could lead to therapeutic applications in treating conditions such as HIV and other viral infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with related compounds reveals insights into its SAR:

Compound NameKey FeaturesBiological Activity
5-Amino-2-(tert-butyl)-6-chloropyrimidineLacks thione groupAltered reactivity
5-Amino-2-(butyl)-4(1H)-pyrimidinethioneSimilar structure without chlorineDifferent biological effects
6-Chloro-2-(butyl)-4(1H)-pyrimidinethioneLacks amino groupReduced activity
5-Amino-2-(isobutyl)-6-chloropyrimidineDifferent alkyl substitutionVaries in biological efficacy

This table highlights how variations in substituents can affect the compound's interactions with biological targets and its overall efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted by Nagaraj and Reddy (2008) synthesized several pyrimidine derivatives, including those based on the thione structure. The results indicated that compounds similar to this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, confirming its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In vitro assays have demonstrated that derivatives of pyrimidine-thiones can inhibit cancer cell growth. For instance, research published in ACS Omega highlighted that certain structural modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for anticancer drug development .

Properties

IUPAC Name

6-chloro-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2S/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNZCLXGKOQOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613988
Record name 6-Chloropyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63096-74-2
Record name 6-Chloropyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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